molecular formula C7H5ClN2OS B3145119 2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-37-2

2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B3145119
CAS No.: 56844-37-2
M. Wt: 200.65 g/mol
InChI Key: CXTGAZPHAAPHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core. The structure includes a chlorine substituent at position 2 and a methyl group at position 5 (Figure 1). This scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . For example, intermediate 6 in (2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one) undergoes coupling with aryl thiols, suggesting that substitution at position 5 can be tailored for target applications. The chlorine atom at position 2 likely enhances electrophilicity, facilitating nucleophilic displacement reactions for further functionalization .

Properties

IUPAC Name

2-chloro-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-3-2-12-6-4(3)5(11)9-7(8)10-6/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTGAZPHAAPHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481267
Record name 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-37-2
Record name 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-methylthiophene-3-carboxylic acid with guanidine in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dihydro derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological context and the specific target being studied.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Chlorine or chloromethyl groups (e.g., ) enhance reactivity for further derivatization. Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets .
  • Substitutions with aryl thiols (e.g., 2d–2j in ) introduce steric bulk, which may modulate selectivity .
  • Hybrid Structures : Fusion with coumarin () or pyrazolo[3,4-b]pyridine () expands π-conjugation, enhancing fluorescence properties or kinase inhibition .

Physicochemical Properties

  • Melting Points : Range from 154°C (2e) to 196°C (2i), influenced by substituent polarity and crystallinity .
  • Solubility : Chlorine and methyl groups reduce aqueous solubility compared to hydroxyl or amine-substituted analogs.

Biological Activity

2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a thieno[2,3-D]pyrimidine core, positions it as a candidate for various pharmacological applications, especially in oncology and enzyme inhibition.

  • Molecular Formula : C₇H₅ClN₂OS
  • Molecular Weight : 200.65 g/mol
  • Structure : The compound features a chlorine atom at position 2 and a methyl group at position 5 of the thieno-pyrimidine ring, contributing to its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit d-Dopachrome tautomerase activity, which is significant in cancer biology. This inhibition could lead to reduced cancer cell proliferation .

Biological Activity Overview

The compound has shown promise in several areas:

  • Cancer Research : Its derivatives have been reported to inhibit enzymatic activities linked to cancer progression.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways relevant to various diseases.
  • Potential Lead Compound : Due to its structural properties, it serves as a lead compound for developing new pharmaceuticals targeting specific diseases .

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin-related therapies .

Compound NameIC50 (µM)Biological Target
This compoundTBDTyrosinase
Compound 1b96Mushroom Tyrosinase
Compound 1c18Mushroom Tyrosinase

The data indicate that structural modifications can significantly affect the inhibitory potency against tyrosinase, highlighting the importance of chemical structure in biological activity .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from thieno and pyrimidine derivatives. A common method includes cyclization reactions using dehydrating agents under controlled conditions . The ability to create various derivatives enhances its applicability in drug development.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its interaction with molecular targets, as well as detailed pharmacokinetic studies, will be crucial for advancing its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.